8-(trifluoromethyl)-6-azaspiro[3.4]octane hydrochloride
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Overview
Description
8-(trifluoromethyl)-6-azaspiro[3.4]octane hydrochloride is a spirocyclic compound characterized by the presence of a trifluoromethyl group and an azaspiro structure. This compound is of significant interest in medicinal chemistry due to its unique structural features and potential pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(trifluoromethyl)-6-azaspiro[34]octane hydrochloride typically involves the formation of the spirocyclic structure through a series of stereoselective reactionsThe reaction conditions often involve the use of strong acids or bases to facilitate the cyclization and subsequent functionalization steps .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to optimize the production process. The use of environmentally benign reagents and solvents is also considered to minimize the environmental impact of the synthesis .
Chemical Reactions Analysis
Types of Reactions
8-(trifluoromethyl)-6-azaspiro[3.4]octane hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different pharmacological properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve the use of halogenating agents or nucleophiles under appropriate conditions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility in medicinal chemistry .
Scientific Research Applications
8-(trifluoromethyl)-6-azaspiro[3.4]octane hydrochloride has several applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: Its unique structure allows it to interact with biological targets in novel ways, making it a valuable tool in biochemical studies.
Medicine: The compound’s potential pharmacological activities are being explored for the treatment of various diseases, including neurological disorders and cancer.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes
Mechanism of Action
The mechanism of action of 8-(trifluoromethyl)-6-azaspiro[3.4]octane hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to its pharmacological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Spiroindole and Spirooxindole Scaffolds: These compounds share the spirocyclic structure and are known for their biological activities.
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds also contain a trifluoromethyl group and exhibit significant pharmacological activities.
Uniqueness
8-(trifluoromethyl)-6-azaspiro[3.4]octane hydrochloride is unique due to its specific combination of a spirocyclic structure and a trifluoromethyl group. This combination imparts distinct physicochemical properties, such as enhanced lipophilicity and metabolic stability, making it a valuable compound in drug discovery and development .
Properties
CAS No. |
2411266-40-3 |
---|---|
Molecular Formula |
C8H13ClF3N |
Molecular Weight |
215.6 |
Purity |
95 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.